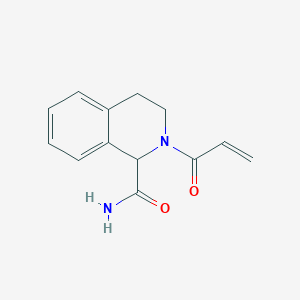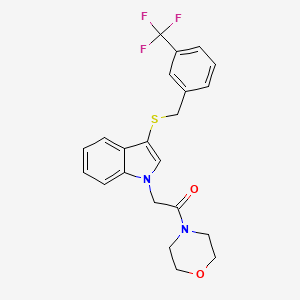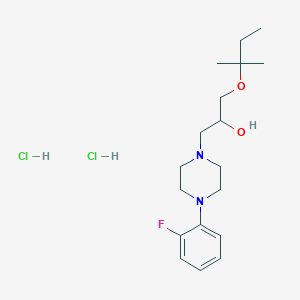![molecular formula C16H14N6OS B2579663 1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-38-8](/img/structure/B2579663.png)
1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, also known as PTX-200, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. PTX-200 belongs to the class of pyrroloquinoxalines, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
科学的研究の応用
Synthesis and Reactivity
The synthesis of quinoxaline derivatives involves complex reactions that yield various functionalized compounds. For example, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride and subsequent reactions lead to the formation of thiazolo[4,5-f]quinolines, which are then further derivatized through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020). This demonstrates the versatility of pyrroloquinoline and quinoxaline frameworks in organic synthesis.
Optical and Fluorescent Properties
The optical properties of pyrrolo[2,3-b]quinoxaline derivatives have been studied, revealing that some compounds exhibit aggregation-induced emission enhancement (AIEE) in the solid state and upon water addition to their solutions. The π-π interactions between pyrroloquinoxaline cores play a crucial role in their optical behaviors (Goszczycki, Stadnicka, Brela, Grolik, & Ostrowska, 2017).
Pharmacological Applications
Pyrrolo[2,3-b]quinoxaline derivatives have been explored for their pharmacological potential. Some derivatives act as potent inhibitors of human protein kinase CK2, a target for cancer and inflammatory diseases, with IC50 values in the micro- and sub-micromolar range, highlighting their therapeutic potential (Guillon, Le Borgne, Rimbault, Moreau, Savrimoutou, Pinaud, Baratin, Marchivie, Roche, Bollacke, Pecci, Álvarez, Desplat, & Jose, 2013).
Material Science Applications
In material science, the synthesis of fluorescent polymers based on pyrrolo[2,3-b]quinoxaline derivatives demonstrates the application of these compounds in developing new materials with potential for ion sensing and electrochromic devices (Carbas, Kıvrak, Zora, & Önal, 2012).
特性
IUPAC Name |
1,2-diamino-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c17-14-12(16(23)19-8-9-4-3-7-24-9)13-15(22(14)18)21-11-6-2-1-5-10(11)20-13/h1-7H,8,17-18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHBBJKNJGVYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N)N)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579585.png)
![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)
![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2579588.png)


![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2579595.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2579596.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2579602.png)
![2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile](/img/structure/B2579603.png)